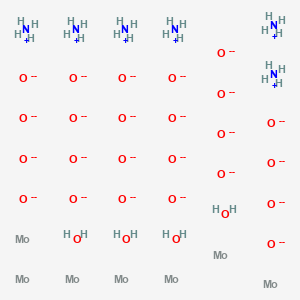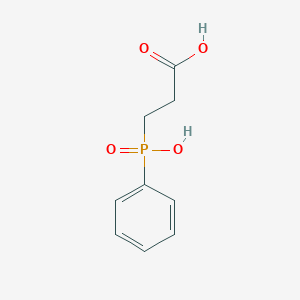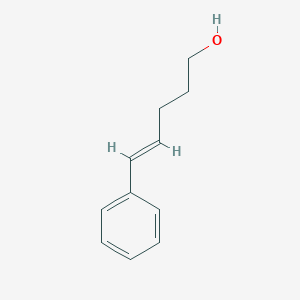
Molybdenum(6+) tetracosahydrate
Übersicht
Beschreibung
Molybdenum is a transition metal that forms various complexes, exhibiting diverse chemical and physical properties. Research on molybdenum complexes provides insight into their synthesis, structure, and applications in catalysis and materials science.
Synthesis Analysis
Molybdenum(VI)–cis-dioxo complexes with sugar-derived chiral Schiff-base ligands have been synthesized, showcasing the versatility of molybdenum in forming complex structures. These complexes are characterized by monometallic compositions with coordinated solvent molecules, demonstrating molybdenum's ability to engage in complex formation with organic ligands (Zhao et al., 2003).
Molecular Structure Analysis
Studies on molybdenum complexes reveal diverse molecular structures, including tetranuclear complexes and dioxo complexes with tetradentate ligands. These structures serve as models for understanding the coordination environments and geometries around molybdenum centers, providing insights into the electronic and steric influences on molybdenum's chemistry (Hinshaw et al., 1989).
Chemical Reactions and Properties
The reactivity of molybdenum complexes is highlighted by their catalytic activities, such as in the epoxidation of olefins. The chemistry of molybdenum(VI) complexes with organic ligands further illustrates the metal's ability to participate in diverse chemical transformations, affecting the synthesis and functionalization of organic molecules (Zhao et al., 2003).
Physical Properties Analysis
The physical properties of molybdenum complexes, such as their crystal structures and bonding environments, are crucial for understanding their stability, reactivity, and potential applications. X-ray crystallography studies provide detailed insights into the geometries and bonding patterns within these complexes, informing their chemical behavior and interactions (Hinshaw et al., 1989).
Chemical Properties Analysis
The chemical properties of molybdenum complexes are influenced by their coordination environments and ligand systems. Studies on complexes such as molybdenum(VI)–cis-dioxo complexes reveal their reactivity patterns, including ligand exchange processes and catalytic activities. These properties are pivotal for applications in catalysis and synthesis, where molybdenum's ability to mediate various reactions is exploited (Zhao et al., 2003).
Wissenschaftliche Forschungsanwendungen
Catalysis
Molybdenum hexacarbonyl (Mo(CO)6) demonstrates efficiency as a catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds, using 1,1,3,3-tetramethyldisiloxane (TMDS) as the hydride source (Volkov et al., 2014).
Chromatography
A specific chemical reagent spray for phosphate esters, based on molybdenum blue, was developed for identifying phospholipids on thin-layer chromatography plates (Dittmer & Lester, 1964).
Medical Applications
Molybdenum disulfide (MoS2) nanosheets have been identified for their intrinsic peroxidase-like activity, enabling colorimetric methods for H2O2 and glucose detection, which could be significant in diabetes management (Lin et al., 2014).
Biomedical Applications
The various biomedical applications of MoS2-based nanocomposites in therapy, diagnostics, and biosensing have been systematically reviewed, highlighting their significant potential in nanomedicine (Yadav et al., 2018).
Hydrothermal Solutions
An in situ study of Mo(VI) speciation in H2O-HCl-NaCl brines up to 385 °C and 600 bar reveals that tetrahedral molybdate species predominate in basic to near-neutral solutions, influencing geochemical behaviors in natural hydrothermal fluids (Borg et al., 2012).
Lubricants
Soluble Mo-S compounds are used as lubricant additives, enhancing properties such as reducing friction, wear, and promoting fuel economy due to their unique structures and chemical properties (Mitchell, 1984).
Electronics and Sensing
Research into 2D MoS2, a transition metal dichalcogenide, has shown its promise in various fields including electronics, energy storage, and electrochemical catalysis due to its unique optical and electronic properties (Li & Zhu, 2015).
Ceramics
The sol-gel synthesis of ceramics in molybdenum, silicon, and carbon-containing systems has been explored, with molybdenum playing a critical role in the process (Biedunkiewicz et al., 2014).
Environmental Applications
The preparation of MoS2-based polymer composites and their efficiency in the removal of organic dyes from aqueous solutions has been investigated, demonstrating potential in environmental adsorption applications (Huang et al., 2017).
Geochemical Indicators
The role of molybdenum in sedimentary rocks as a paleo-environmental indicator of reducing conditions has been studied, with a focus on its deposition mechanisms and speciation in anaerobic natural waters (Erickson & Helz, 2000).
Eigenschaften
IUPAC Name |
hexaazanium;molybdenum;oxygen(2-);tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.4H2O.24O/h;;;;;;;6*1H3;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;24*-2/p+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVMQULBZTBKM-UHFFFAOYSA-T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H32Mo7N6O28-42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1235.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum(6+) tetracosahydrate | |
CAS RN |
12054-85-2 | |
| Record name | Ammonium molybdate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molybdate (Mo7O246-), ammonium, hydrate (1:6:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGI154X474 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















